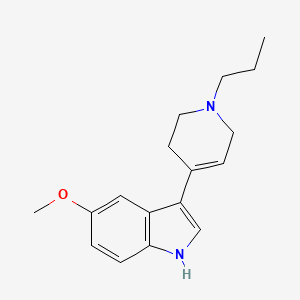
3-hydroxy-N-phenylbenzamide
Overview
Description
3-hydroxy-N-phenylbenzamide, also known as salicylanilide, is an organic compound with the molecular formula C13H11NO2. It has a molecular weight of 213.24 g/mol .
Synthesis Analysis
The synthesis of N-phenylbenzamide derivatives, including 3-hydroxy-N-phenylbenzamide, has been reported in the literature . The molecules were designed using molecular modeling techniques and synthesized using solvent-free microwave-assisted synthesis .Molecular Structure Analysis
The InChI code for 3-hydroxy-N-phenylbenzamide is1S/C13H11NO2/c15-12-8-4-5-10 (9-12)13 (16)14-11-6-2-1-3-7-11/h1-9,15H, (H,14,16) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
3-hydroxy-N-phenylbenzamide is a powder at room temperature . It has a density of 1.3±0.1 g/cm3 .Scientific Research Applications
Heterocyclic Synthesis:
Benzimidazoles: These compounds exhibit diverse biological activities, including antiviral, antifungal, and anticancer properties. Researchers have utilized 3-hydroxy-N-phenylbenzamide derivatives to construct benzimidazole-based molecules with potential therapeutic applications .
Oxadiazoles: These heterocycles are known for their antimicrobial, anti-inflammatory, and antitumor activities. By incorporating the 3-hydroxy-N-phenylbenzamide scaffold, scientists have developed novel oxadiazole derivatives for drug discovery .
Prodrug Development:
In drug development, 3-hydroxy-N-phenylbenzamide derivatives have been explored as prodrug candidates. These compounds can enhance cell permeability and oral bioavailability. Notable examples include:
Antioxidant Properties:
Researchers have synthesized 5-chloro-2-hydroxy-N-phenylbenzamide derivatives and evaluated their antioxidant activity. These compounds may contribute to oxidative stress management and health promotion .
Crystal Structure Studies:
The crystal structure of N-phenyl-N-{[(2-nitrophenyl)-acetyl]oxy}benzamide has been investigated. Such studies provide insights into molecular interactions and potential applications .
Enzyme Inhibition:
Various O-substituted derivatives of N-(3-hydroxyphenyl)benzamide have been synthesized and screened for enzyme inhibition. These compounds may exhibit activity against enzymes like butyryl cholinesterase and acetylcholinesterase .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-hydroxy-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-8-4-5-10(9-12)13(16)14-11-6-2-1-3-7-11/h1-9,15H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEJZEHNZGEGNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2-ethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637460.png)

![[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1637466.png)

![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]-](/img/structure/B1637491.png)



![3-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B1637501.png)
![1-[(2,6-dimethylphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637506.png)
